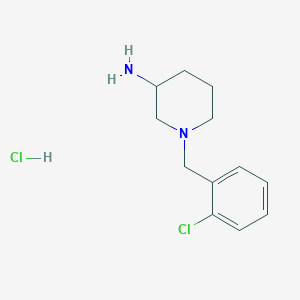

1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride

Description

1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride is a piperidine-based compound featuring a 2-chlorobenzyl substituent on the nitrogen atom of the piperidine ring and an amine group at the 3-position. Piperidine derivatives are valued for their conformational flexibility, which allows them to adopt binding poses critical for pharmacological activity.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;/h1-2,4,6,11H,3,5,7-9,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUVDSDETBBAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261233-85-5 | |

| Record name | 3-Piperidinamine, 1-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural and Chemical Properties

Synthetic Methodologies

N-Alkylation of Piperidin-3-amine

Reaction Mechanism

Piperidin-3-amine reacts with 2-chlorobenzyl chloride in a nucleophilic substitution (SN2) mediated by a base (e.g., triethylamine or $$ K2CO3 $$):

$$

\text{Piperidin-3-amine} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{Base}} \text{1-(2-Chloro-benzyl)-piperidin-3-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Optimized Protocol

- Reagents :

- Conditions : 0°C → room temperature, 12–18 h stirring

- Workup : Extract with 1M HCl, basify with $$ NaHCO_3 $$, precipitate hydrochloride salt with gaseous HCl.

- Yield : 78–82% after recrystallization (ethanol/water).

Advantages : High atom economy, minimal side products.

Challenges : Over-alkylation to quaternary ammonium salts if stoichiometry is unbalanced.

Reductive Amination of 3-Piperidone

Two-Step Process

- Imine Formation : 3-Piperidone reacts with 2-chlorobenzylamine in toluene under Dean-Stark conditions.

- Reduction : Sodium triacetoxyborohydride (STAB) in DCM reduces the imine to the amine:

$$

\text{3-Piperidone} + \text{2-Chlorobenzylamine} \xrightarrow{\Delta} \text{Imine intermediate} \xrightarrow{\text{STAB}} \text{1-(2-Chloro-benzyl)-piperidin-3-amine}

$$

Key Parameters

- Solvent : Tetrahydrofuran (THF) or DCM

- Temperature : 25–40°C

- Yield : 65–70% after salt formation.

Advantages : Avoids handling benzyl halides.

Limitations : Requires anhydrous conditions and stoichiometric reductants.

Enzymatic Transamination

Biocatalytic Route

Transaminases convert 3-piperidone to (R)-3-aminopiperidine, followed by N-benzylation:

- Enzymatic Step :

$$

\text{3-Piperidone} + \text{Amine donor} \xrightarrow{\text{Transaminase}} (R)\text{-3-Aminopiperidine} + \text{Ketone byproduct}

$$ - Benzylation : As in Section 2.1.

Process Details

- Enzyme : ω-Transaminase from Chromobacterium violaceum.

- Amine donor : L-Alanine (2.0 eq).

- Yield : 60–68% enantiomeric excess (ee) for (R)-isomer.

Advantages : Stereoselectivity, green chemistry.

Challenges : Cost of enzymes, longer reaction times (48–72 h).

Comparative Analysis of Methods

Optimal Choice : N-Alkylation for bulk synthesis; enzymatic for chiral applications.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the hydrochloride salt forms a monoclinic lattice with H-bonding between NH$$ _3^+ $$ and Cl$$ ^- $$.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: 2-Chloro vs. 4-Chloro Substitution

The position of the chloro substituent on the benzyl ring significantly influences physicochemical and biological properties:

- 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride (CAS: 1261233-87-7):

- 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride: The ortho-chloro group introduces steric effects that may alter receptor-binding kinetics or solubility. No direct molecular weight is provided, but a methylated analog (N-(2-chlorobenzyl)-N-methyl-3-piperidinamine hydrochloride) has a molecular weight of 275.22 g/mol, indicating that substitution patterns can modulate molecular properties .

Substitutions on the Piperidine Ring

Variations in the piperidine ring’s substituents further diversify activity:

- 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS: 1261231-74-6):

Functional Group Modifications

- 1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol :

Data Table: Key Structural and Physicochemical Comparisons

Research Implications and Challenges

- Synthetic Accessibility : The discontinued status of several analogs (e.g., ) suggests challenges in large-scale synthesis or purification, possibly due to sensitive functional groups (e.g., methylsulfanyl or pyrimidinyl moieties).

- Ortho-substituted chloro groups may reduce metabolic clearance but could also limit solubility.

- Conformational Studies : Crystal structure data for related compounds (e.g., ) highlight the importance of piperidine ring puckering in mediating interactions with biological targets.

Biological Activity

1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride features a piperidine ring substituted with a 2-chlorobenzyl group. Its molecular formula is CHClN·HCl, with a molecular weight of approximately 275.21 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies .

The mechanism of action of 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride involves interactions with various biological targets, particularly neurotransmitter receptors. Preliminary studies suggest that this compound may modulate the activity of dopamine D2 and serotonin 5-HT receptors, which are crucial in mood regulation and cognitive functions .

Neurotransmitter Modulation

Research indicates that 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride can influence neurotransmitter systems, particularly those associated with psychiatric disorders. Its potential as a therapeutic agent in treating conditions such as depression and anxiety is under investigation. The compound's ability to interact with dopamine and serotonin pathways suggests it may help in managing mood disorders .

Antimicrobial Activity

In addition to its effects on the nervous system, this compound has been evaluated for antimicrobial properties. Studies have shown that derivatives of piperidine compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, has been linked to enhanced antimicrobial efficacy .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of similar piperidine derivatives:

- Antidepressant Activity : A study demonstrated that compounds structurally related to 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride exhibited significant antidepressant-like effects in animal models, correlating with their ability to increase serotonin levels in the brain .

- Antimicrobial Studies : Research involving piperidine derivatives indicated that modifications at the benzyl position could lead to compounds with potent antibacterial properties. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 31.25 µg/mL against various bacterial strains .

- Receptor Binding Studies : Structure-activity relationship (SAR) analyses have identified key structural features necessary for receptor binding and activity modulation. These studies emphasize the importance of substituents on the piperidine ring in enhancing biological activity .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride | Antidepressant | N/A | |

| Piperidine Derivative A | Antibacterial | 31.25 | |

| Piperidine Derivative B | Antidepressant | N/A |

| Mechanism | Description |

|---|---|

| Receptor Modulation | Interacts with dopamine D2 and serotonin 5-HT receptors to influence mood and cognition |

| Antimicrobial Action | Exhibits antibacterial properties through structural modifications affecting bacterial growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.